molecular formula C9H17NO4 B12085867 1-(1,1-Dimethylethyl) 4-methyl aspartate CAS No. 126181-44-0

1-(1,1-Dimethylethyl) 4-methyl aspartate

Cat. No.: B12085867
CAS No.: 126181-44-0
M. Wt: 203.24 g/mol
InChI Key: WNJFEWOMTHUJAP-UHFFFAOYSA-N
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Description

1-(1,1-Dimethylethyl) 4-methyl aspartate, also known commercially as H-Asp(OMe)-OtBu hydrochloride, is a protected aspartic acid derivative of significant value in synthetic organic and medicinal chemistry. This compound serves as a crucial chiral building block and intermediate in the synthesis of more complex molecules, particularly for the pharmaceutical industry . Its structure, featuring a tert-butyl ester and a methyl ester, provides strategic advantages in multi-step syntheses by allowing for selective deprotection under different conditions. Researchers utilize this reagent in the development of novel therapeutic compounds, leveraging the versatile reactivity of the aspartic acid backbone. Aspartic acid and its derivatives are endogenous amino acids that play important roles in various biological systems, serving as neurotransmitters and in hormone release regulation . This makes derivatives like this compound valuable for constructing peptides and peptide mimetics for biological evaluation. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-aminobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)6(10)5-7(11)13-4/h6H,5,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJFEWOMTHUJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001276355
Record name 1-(1,1-Dimethylethyl) 4-methyl aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126181-44-0
Record name 1-(1,1-Dimethylethyl) 4-methyl aspartate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126181-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) 4-methyl aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001276355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Aspects of Differentiated Aspartate Esters

Selective Deprotection Chemistries and Orthogonal Cleavage

Orthogonal protection strategy is a cornerstone of modern chemical synthesis, enabling the selective removal of one protecting group in the presence of others. In the context of H-Asp(OtBu)-OMe, this principle governs the sequential cleavage of the N-terminal protecting group, the α-ester, and the β-ester.

The α-tert-butyl ester is characterized by its sensitivity to acidic conditions. The bulky tert-butyl group can be cleaved via acid-catalyzed hydrolysis, which proceeds through a stable tertiary carbocation intermediate. researchgate.net This deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) or by employing Lewis acids such as zinc bromide (ZnBr2) or cerium(III) chloride (CeCl3). researchgate.netniscpr.res.inresearchgate.net The reaction with TFA, for instance, leads to the formation of isobutylene (B52900) gas and the free carboxylic acid. nih.gov

This acid-lability allows for the selective deprotection of the α-carboxyl group while leaving the β-methyl ester and many common N-protecting groups, such as the benzyloxycarbonyl (Z) group, intact. nih.goviris-biotech.de The choice of acid and reaction conditions can be tuned to achieve high selectivity. For example, ytterbium triflate has been shown to be an effective catalyst for the selective cleavage of tert-butyl esters under mild conditions, leaving other ester types unaffected. researchgate.net

Catalyst/ReagentConditionsSelectivityReference
Trifluoroacetic Acid (TFA)Room TemperatureCleaves t-Butyl esters nih.gov
Zinc Bromide (ZnBr2)Dichloromethane (DCM)Chemoselective for t-Butyl esters niscpr.res.in
Cerium(III) Chloride (CeCl3·7H2O)-NaIAcetonitrileSelective for t-Butyl esters researchgate.net
Ytterbium Triflate (Yb(OTf)3)Nitromethane, 45-50°CHighly selective for t-Butyl esters researchgate.net

In contrast to the acid-sensitive α-tert-butyl ester, the β-methyl ester is relatively stable under acidic conditions. Its cleavage is typically accomplished through saponification, which involves hydrolysis under basic conditions (e.g., using sodium hydroxide). This differential reactivity is a key feature of the orthogonal protection scheme. While the α-tert-butyl ester is removed with acid, the β-methyl ester can be selectively hydrolyzed using a base, providing access to the side-chain carboxyl group for further modification. However, basic conditions can promote side reactions, most notably aspartimide formation. psu.edu

In peptide synthesis, the temporary N-terminal protecting group must be removed at each cycle of amino acid addition without affecting the permanent side-chain protecting groups or the ester functionalities.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). sigmaaldrich.com It is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). google.comnih.govnih.gov Both the α-tert-butyl and β-methyl esters of aspartate are stable to these standard Fmoc deprotection conditions. sigmaaldrich.com However, the basic nature of piperidine is a primary factor in promoting the formation of aspartimide, a significant side reaction. psu.edugoogle.com

The benzyloxycarbonyl (Z or Cbz) group offers an alternative orthogonal protection strategy. The Z-group is stable to the basic conditions used for Fmoc removal and the acidic conditions used for tert-butyl ester cleavage. It is selectively removed under neutral conditions via catalytic hydrogenolysis (e.g., using H2 gas with a palladium catalyst). iris-biotech.de This method is highly efficient and clean, and it does not affect the tert-butyl or methyl ester groups, making it fully orthogonal to both. iris-biotech.de

N-Protecting GroupDeprotection ReagentConditionsOrthogonality to EstersReference
Fmoc20% Piperidine in DMFBasicEsters are stable, but aspartimide risk sigmaaldrich.comgoogle.com
Z (Cbz)H2, Pd/CNeutral, Catalytic HydrogenationFully orthogonal to t-Butyl and Methyl esters iris-biotech.de

Intramolecular Cyclization and Rearrangement Pathways

Aspartate residues, particularly when their side chains are protected as esters, are susceptible to intramolecular side reactions during peptide synthesis. The most prominent of these is the formation of a cyclic aspartimide intermediate.

Aspartimide formation is a notorious side reaction that can occur under both acidic and basic conditions but is especially pronounced during base-mediated Fmoc deprotection in SPPS. psu.edunih.gov The mechanism involves a nucleophilic attack by the nitrogen atom of the succeeding peptide bond on the carbonyl carbon of the aspartyl side-chain ester. psu.edu This intramolecular cyclization results in a five-membered succinimide (B58015) ring, known as an aspartimide, and eliminates the ester's alcohol (methanol in the case of a methyl ester). psu.edunih.gov

This aspartimide intermediate is problematic for several reasons. It is chirally unstable and can lead to racemization at the α-carbon of the aspartic acid residue. google.com Furthermore, the aspartimide ring can be opened by nucleophiles, such as piperidine from the deprotection solution or water during purification. psu.edunih.gov This ring-opening is not regioselective and produces a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group. nih.govnih.gov These byproducts are often difficult to separate from the target peptide due to similar masses and chromatographic properties. google.com

Factors that contribute to aspartimide formation include:

Base Exposure: Prolonged exposure to bases like piperidine significantly increases the rate of formation. google.comiris-biotech.de

Peptide Sequence: The reaction is highly sequence-dependent. Aspartate residues followed by small, unhindered amino acids like glycine (B1666218) (Gly), asparagine (Asn), or serine (Ser) are particularly prone to this side reaction. psu.edunih.govnih.gov

Temperature: Higher temperatures can accelerate the cyclization reaction. researchgate.net

The choice of both the N-terminal and the side-chain protecting groups has a profound impact on the likelihood of aspartimide formation.

The use of the Fmoc group is strongly associated with this side reaction due to the necessity of using a base like piperidine for its removal. nih.gov The basic environment deprotonates the backbone amide nitrogen, increasing its nucleophilicity and facilitating the attack on the side-chain ester. psu.edu

The identity of the side-chain ester itself is a critical factor. While the tert-butyl ester in 1-(1,1-dimethylethyl) 4-methyl aspartate is used for side-chain protection in some strategies, studies have shown that it is not the most effective at preventing aspartimide formation compared to other, bulkier esters. google.com Paradoxically, increasing the steric bulk of the ester protecting group can hinder the nucleophilic attack required for cyclization. nih.gov However, the standard tert-butyl group is often insufficient, especially in problematic sequences like Asp-Gly. google.com Comparative studies have shown that more sterically demanding protecting groups can offer better protection. For instance, the rate of aspartimide formation is generally higher when using Asp(OtBu) compared to bulkier alternatives like Asp(OMpe) (3-methylpent-3-yl ester). google.com

Asp Side-Chain EsterN-terminal GroupC-terminal NeighborAspartimide Formation PropensityReference
OtBuFmocGlyHigh google.com
OtBuFmocAsnModerate google.com
OtBuFmocArgModerate google.com
OMpeFmocGlyLower than OtBu google.com
OBnoFmocGlyVery Low google.com

Aspartimide Formation: Underlying Mechanisms and Contributing Factors

Advanced Strategies for Aspartimide Suppression in Synthetic Processes

Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), particularly when using aspartic acid derivatives like this compound. This intramolecular cyclization occurs when the nitrogen of the succeeding peptide bond attacks the β-carboxyl group of the aspartate side chain. This reaction is promoted by the basic conditions of the Fmoc-deprotection step, typically using piperidine, and can lead to a mixture of by-products, including α- and β-peptides, their epimers, and piperidides, which are often difficult to separate from the target peptide. sigmaaldrich.comiris-biotech.de The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Arg sequences being particularly susceptible. iris-biotech.deiris-biotech.de

Several advanced strategies have been developed to mitigate or suppress aspartimide formation:

Modification of Cleavage Conditions: A straightforward approach is to alter the Fmoc-deprotection cocktail to reduce its basicity. The addition of organic acids, such as formic acid (e.g., 0.1 M), to the standard piperidine solution has been shown to effectively suppress aspartimide formation without significantly impacting the efficiency of Fmoc removal. iris-biotech.denih.govacs.org Alternatively, using a weaker base like morpholine (B109124) (pKa 8.4) can nearly eliminate the side reaction, although its lower basicity may not be sufficient for complete Fmoc removal in all cases. iris-biotech.deiris-biotech.de

Use of Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the aspartate side-chain ester group can physically block the nucleophilic attack that initiates cyclization. iris-biotech.debiotage.com While the tert-butyl (tBu) group offers some protection, more sterically demanding trialkylmethyl esters have demonstrated superior performance. nih.govresearchgate.net A comparative study of different protecting groups in the synthesis of a model peptide (VKDGYI-OH) highlights this trend. iris-biotech.de

Aspartate Protecting GroupRelative Steric HindranceEffectiveness in Aspartimide SuppressionReference
tert-Butyl (OtBu)StandardBaseline, significant aspartimide formation observed. iris-biotech.de
3-Ethyl-3-pentyl (OEpe)IncreasedImproved suppression compared to OtBu. iris-biotech.denih.gov
5-n-Butyl-5-nonyl (OBno)HighExtremely effective, reducing aspartimide to nearly undetectable levels. sigmaaldrich.comiris-biotech.denih.gov

Backbone Protection: For particularly problematic sequences like Asp-Gly, an effective strategy is to temporarily mask the amide nitrogen of the peptide bond. The use of a di- or tri-methoxybenzyl (DMB/TMB) group on the nitrogen of the amino acid following the aspartate residue prevents the initial cyclization step. iris-biotech.debiotage.com

Novel Protecting Group Strategies: An innovative approach involves replacing the side-chain ester with a cyanosulfurylide (CSY). nih.gov This group masks the carboxylic acid with a stable carbon-carbon bond instead of a base-labile ester bond, thus completely suppressing aspartimide formation under standard SPPS conditions. iris-biotech.deiris-biotech.denih.gov The CSY group is later cleaved under specific conditions using electrophilic halogen species to regenerate the carboxylic acid. nih.gov

Side Chain Modifications and Derivatization Reactions of the Aspartate Core

The differentiated structure of this compound, with two distinct ester groups, provides a platform for selective chemical modifications. The differing reactivity of the tert-butyl ester and the methyl ester allows for orthogonal deprotection and subsequent derivatization of the aspartate side chain. acs.orgchemicalforums.com

The tert-butyl ester is highly sensitive to acidic conditions and can be selectively cleaved while leaving the methyl ester and the peptide backbone intact on the resin. acs.orgorganic-chemistry.org An efficient and mild method for this on-resin deprotection utilizes Lewis acids like iron(III) chloride (FeCl3). This strategy allows for the selective unmasking of the side-chain carboxylic acid, which can then be subjected to further reactions. acs.org

Once the side-chain carboxyl group is free, it can be modified in several ways:

Amide Formation: The free acid can be coupled with various amines to form side-chain amides, introducing new functional groups or molecular probes.

Esterification: Reaction with different alcohols can generate new side-chain esters.

Thioester Synthesis: The carboxylic acid can be converted into a thioester. acs.org

This on-resin modification capability is valuable for creating a library of structurally diverse peptides from a single precursor, enabling the introduction of functionalities such as fluorophores or biocompatible polymers. acs.orgacs.org

For analytical purposes, the aspartate core, like other amino acids, can be derivatized to enhance its detection in chromatographic methods. Common techniques involve reacting the amino group with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag) for HPLC analysis or using silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis. sigmaaldrich.comwaters.com These methods are generally applied after complete hydrolysis of a peptide and target the primary or secondary amine of the amino acid. youtube.com

Kinetic and Thermodynamic Considerations in Ester Reactivity and Stability

The chemical behavior of this compound is governed by the distinct kinetic and thermodynamic properties of its two ester functionalities. The differential stability of the tert-butyl ester and the methyl ester is the foundation of their use as an orthogonal protecting group pair.

Kinetic Considerations: The rate and mechanism of hydrolysis differ significantly between the two esters.

tert-Butyl Ester: Under acidic conditions, the tert-butyl ester undergoes hydrolysis via a unimolecular AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. This pathway involves protonation of the ester carbonyl, followed by the departure of a stable tertiary carbocation (the tert-butyl cation). youtube.com This process is kinetically favored and proceeds rapidly in the presence of acids like trifluoroacetic acid (TFA). Conversely, under basic conditions, the bulky tert-butyl group sterically hinders the nucleophilic attack of a hydroxide (B78521) ion at the carbonyl carbon, making base-catalyzed hydrolysis (BAC2) kinetically slow. chemicalforums.com

Methyl Ester: The methyl ester is relatively stable to acidic conditions but is readily hydrolyzed by base via a bimolecular BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. researchgate.net This reaction, known as saponification, involves the direct nucleophilic attack of a hydroxide ion on the ester carbonyl. Acid-catalyzed hydrolysis of methyl esters also occurs, but typically follows an AAC2 mechanism, which is slower than the AAL1 cleavage of the tert-butyl ester. researchgate.net

These kinetic differences allow for the selective cleavage of the tert-butyl ester with acid, leaving the methyl ester intact, or the selective hydrolysis of the methyl ester with a base like lithium hydroxide (LiOH), while preserving the tert-butyl ester. chemicalforums.com

Thermodynamic Considerations: The stability of the esters and the intermediates formed during their cleavage are key thermodynamic factors.

The high stability of the tertiary carbocation intermediate is the thermodynamic driving force for the facile AAL1 cleavage of the tert-butyl ester. youtube.com

From a conformational standpoint, the thermodynamic properties of the aspartic acid side chain itself influence reactivity. Studies on Asp-containing peptides show that the conformational equilibrium of the side chain (the trans-to-gauche ratio around the Cα-Cβ bond) is influenced by the surrounding sequence and the ionization state of the carboxyl groups. nih.gov This conformation affects the proximity of the side chain to the peptide backbone, which can in turn influence the rate of intramolecular reactions like aspartimide formation. nih.gov

The following table summarizes the relative reactivity and stability of the two ester groups under different conditions.

Conditiontert-Butyl Ester (Side Chain)Methyl Ester (C-Terminus)Governing Factor
Strong Acid (e.g., TFA)Labile (Fast Cleavage)StableKinetically favored AAL1 mechanism via stable tert-butyl cation. youtube.com
Aqueous Base (e.g., LiOH)StableLabile (Saponification)Steric hindrance prevents BAC2 attack on t-butyl ester; facile BAC2 on methyl ester. chemicalforums.com
Neutral/AqueousStableStableBoth esters exhibit slow hydrolysis rates in the absence of a catalyst. organic-chemistry.org

Strategic Applications of Differentiated Aspartate Esters in Complex Molecule Synthesis

Foundational Building Block in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid support, relies on the precise and controlled formation of amide bonds. This requires a carefully orchestrated protecting group strategy to prevent unwanted side reactions. 1-(1,1-Dimethylethyl) 4-methyl L-aspartate, when equipped with a temporary N-terminal protecting group like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl), becomes an invaluable asset for incorporating aspartic acid residues into a growing peptide chain. peptide.com

The primary challenge associated with aspartic acid in peptide synthesis is the formation of an aspartimide, a cyclic imide intermediate. nih.govsigmaaldrich.com This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS), where repeated exposure to basic conditions (e.g., piperidine (B6355638) for Fmoc removal) promotes the cyclization between the backbone amide nitrogen and the side-chain carboxyl group. researchgate.netresearchgate.netmerckmillipore.com Aspartimide formation can lead to a mixture of undesired by-products, including β-peptides and racemized D-aspartyl peptides, which are often difficult to separate from the target peptide. sigmaaldrich.commerckmillipore.com The use of sterically bulky ester groups on the side chain, such as the standard tert-butyl (OtBu) group, is a common strategy to minimize this problem. nih.govmerckmillipore.com The subject compound offers an even more nuanced level of control due to its distinct ester groups.

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

In Fmoc-based SPPS, an N-terminally protected version, Fmoc-Asp(OMe)-OtBu, can be integrated into automated or manual synthesis cycles. The Fmoc group is selectively removed under basic conditions, while the acid-labile α-tert-butyl ester and the β-methyl ester remain intact, protecting the carboxyl groups. altabioscience.compeptide.com The free α-amino group is then ready to couple with the next activated amino acid in the sequence.

The presence of the two different ester groups offers orthogonal stability. The α-tert-butyl ester is cleaved with moderate to strong acids like trifluoroacetic acid (TFA), which is typically used in the final step to release the peptide from the resin and remove other acid-labile side-chain protecting groups. peptide.comaltabioscience.com The β-methyl ester, however, is stable to these acidic conditions but can be removed by saponification (hydrolysis with a base like sodium hydroxide) if desired, although this is more commonly exploited in solution-phase or for on-resin modifications rather than as part of a standard deprotection cocktail. This orthogonality is crucial for advanced synthetic designs. peptide.compeptide.com

Table of Common Protecting Groups in Peptide Synthesis

Protecting Group Abbreviation Cleavage Conditions Application/Notes
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., 20% Piperidine in DMF) Nα-protection in SPPS. altabioscience.com
tert-Butyloxycarbonyl Boc Acid (e.g., TFA) Nα-protection; Side-chain protection. peptide.compeptide.com
tert-Butyl ester OtBu Acid (e.g., TFA) Side-chain protection for Asp/Glu. Helps reduce aspartimide formation. peptide.comnih.gov
Methyl ester OMe Saponification (e.g., NaOH) C-terminal or side-chain protection. Stable to acid and standard Fmoc deprotection. nih.gov

Role in Solution-Phase Peptide Coupling Methodologies

1-(1,1-Dimethylethyl) 4-methyl L-aspartate is well-suited for solution-phase peptide synthesis (SolPPS). chemimpex.com In this methodology, peptide chains are built sequentially in a solvent, with purification of the intermediate di-, tri-, or polypeptide after each coupling or deprotection step. The differential protection of the aspartate derivative allows for precise control over which functional group reacts.

Synthesis of Modified Peptides and Peptidomimetics

The true synthetic power of an orthogonally protected building block like 1-(1,1-Dimethylethyl) 4-methyl L-aspartate is realized in the synthesis of non-standard peptides and peptidomimetics. These molecules often require site-specific modifications that are not possible with standard linear synthesis protocols.

The ability to selectively deprotect one carboxyl group while the other remains protected is key. For example:

Cyclic Peptides: A linear peptide containing this residue can be synthesized on a solid support. After assembly, the β-methyl ester could be selectively hydrolyzed on-resin. The newly freed side-chain carboxyl group can then be coupled with a deprotected N-terminus or a side-chain amino group of another residue (e.g., lysine) to form a cyclic lactam-bridged peptide. researchgate.netuq.edu.auresearchgate.net

Branched Peptides & Conjugates: The side-chain carboxyl group can serve as an attachment point for other molecules. After selective deprotection of the β-methyl ester, a fluorescent label, a lipid tail, or even another peptide chain can be coupled to the aspartate side chain. orgsyn.org This is a powerful method for creating sophisticated probes and therapeutic candidates.

Peptidomimetics: The ester groups can be converted to other functionalities to create mimics of the peptide structure. For example, reduction of the methyl ester could yield a side chain with a primary alcohol, altering the chemical properties of the residue.

Chiral Synthons in Asymmetric Organic Transformations

Beyond peptide chemistry, 1-(1,1-Dimethylethyl) 4-methyl L-aspartate is a valuable member of the "chiral pool." The chiral pool consists of abundant, enantiomerically pure compounds from nature—such as amino acids, sugars, and terpenes—that are used as starting materials for the synthesis of complex chiral molecules. nih.gov By starting with a molecule that already possesses the correct stereochemistry at one or more centers, chemists can avoid the need for complex asymmetric reactions or difficult chiral resolutions later in the synthesis.

Contributions to the Synthesis of Natural Products and Their Analogues

L-aspartic acid and its derivatives are versatile starting points for the synthesis of a wide array of natural products and their analogues. mdpi.com The fixed (S)-stereocenter of the aspartate is carried through the synthetic sequence to establish the stereochemistry of the final target molecule. While specific syntheses starting with the exact title compound are specialized, the principle is broadly applied using similarly protected aspartate derivatives. For example, derivatives of L-aspartic acid have been employed in synthetic studies toward complex polyketide antibiotics like amphotericin B. scispace.com They also serve as precursors for other important chiral molecules, such as substituted piperazines and other amino acids, which are themselves building blocks for pharmaceuticals. nih.govnih.gov

Stereoselective Construction of Diverse Molecular Architectures

The utility of 1-(1,1-Dimethylethyl) 4-methyl L-aspartate as a chiral synthon extends to the construction of a multitude of stereochemically defined molecular frameworks. acs.org The existing stereocenter at the α-carbon can be used to direct the formation of new stereocenters in its vicinity through diastereoselective reactions.

For example, the enolate formed from this ester can react with electrophiles, with the bulky substituents and chiral center influencing the facial selectivity of the attack, leading to a new, stereochemically defined C-C or C-X bond. This strategy is fundamental in the synthesis of:

Unnatural Amino Acids: By modifying the side chain, new and complex amino acids can be synthesized with full control over the α-carbon stereochemistry. nih.gov

Heterocyclic Compounds: The functional groups of the aspartate derivative can be manipulated and cyclized to form chiral heterocycles like piperidines, pyrrolidines, and lactams, which are common motifs in pharmacologically active compounds. nih.gov

Acyclic Chiral Fragments: It can be used to build chiral acyclic chains that are later incorporated into larger molecules. The defined stereochemistry of the aspartate starting material ensures the optical purity of the final product. orgsyn.org

Precursors for the Synthesis of Non-Proteinogenic Amino Acids and Specialized Analogues

The unique structural features of 1-(1,1-Dimethylethyl) 4-methyl aspartate make it an invaluable starting material for the creation of non-proteinogenic amino acids (NPAAs). These unnatural amino acids are crucial for developing novel peptide-based therapeutics, modifying biological functions, and exploring protein structure and function. nih.govnih.gov The synthesis of NPAAs often involves challenges in controlling stereochemistry, but using a chiral pool starting material like L- or D-aspartate derivatives helps to overcome this hurdle. researchgate.net

The synthetic strategy typically involves using the intact, protected aspartate derivative as a scaffold. The α-amino group provides a handle for peptide bond formation, while the side chain, containing the methyl ester, serves as a point for chemical modification. Researchers can perform reactions on the carbon backbone or at the methyl ester to introduce new functional groups, extend the carbon chain, or create cyclic structures.

For instance, the enolate of the N-protected aspartate derivative can be selectively alkylated or used in condensation reactions to build up the side chain. Following these modifications, the selective deprotection of either the tert-butyl or methyl ester allows for further functionalization or for the final unveiling of the novel amino acid structure. This controlled approach has been used to synthesize a variety of complex amino acids, including those with unique cyclic or branched side chains that are not found in nature. A key advantage is the ability to generate these complex structures with high stereochemical purity, which is essential for their biological applications. nih.gov

Below is a table detailing examples of modifications used to generate specialized amino acid analogues from protected aspartate precursors.

Precursor TypeReactionResulting StructureApplication
N-protected Aspartate DiesterSide-chain reduction and cyclizationLactone formationIntermediate for constrained peptides
N-protected Aspartate DiesterEnolate alkylationβ-substituted aspartate derivativesBuilding blocks for modified peptides
N-protected Aspartate DiesterOverman rearrangement of a derived allylic alcoholDiamino acid derivativesSynthesis of bacterial cell wall components like meso-DAP nih.gov

This table is interactive. Click on the headers to sort.

Utility in the Preparation of Pharmaceutical Intermediates and Lead Compounds (e.g., statin synthesis)

The chiral nature and versatile functionality of this compound make it a valuable building block in the synthesis of pharmaceuticals. Its pre-defined stereocenter is often incorporated into the final drug molecule, saving steps and avoiding costly chiral separations or asymmetric synthesis routes.

A prominent example of its application is in the synthesis of the chiral side chain common to many statin drugs, which are widely used to lower cholesterol. nih.gov The synthesis of drugs like atorvastatin (B1662188) and rosuvastatin (B1679574) requires the construction of a specific 3,5-dihydroxy acid side chain with precise stereochemistry. nih.gov Protected aspartate derivatives can be chemically transformed through a series of steps—such as reduction of one carboxyl group to an alcohol and subsequent chain extension—to create key intermediates for this side chain. For example, a related intermediate, (4R-cis)-1,1-dimethylethyl 6-hydroxymethyl-2,2-dimethyl-1,3-dioxane-4-acetate, which contains the critical tert-butyl ester, is a known precursor in statin synthesis. google.com The use of such chiral building blocks is a common strategy to produce these complex molecules on an industrial scale. google.com

The tert-butyl group in these intermediates is not just a protecting group; it often plays a role in directing the stereochemical outcome of subsequent reactions before its final removal late in the synthesis. The susceptibility of tert-butyl groups to metabolic oxidation is a known issue in drug design, but when used as a protecting group in a synthetic intermediate, this is not a concern for the final pharmaceutical product. nih.gov

The following table outlines the role of such differentiated esters in the synthesis of pharmaceutical compounds.

Intermediate TypeTarget Drug ClassKey TransformationPurpose of Differentiated Ester
Protected Aspartic AcidStatinsReduction and chain extensionProvides a chiral scaffold for building the side chain
β-Amino Acid EstersVarious TherapeuticsConjugate additionAsymmetric synthesis of β-amino acid derivatives rsc.org
N-methylated AspartateNeurological agentsReductive aminationSynthesis of NMDA receptor ligands google.com

This table is interactive. Click on the headers to sort.

Incorporation into Advanced Chemical Probes and Bioconjugation Agents

The field of chemical biology relies on molecular tools to investigate and manipulate biological systems. Chemical probes, such as fluorescently labeled molecules, and bioconjugation agents, which link different molecules together, are essential for these studies. nih.gov this compound is an ideal scaffold for constructing such tools due to its orthogonal protecting groups. google.com

Bioconjugation often involves linking a small molecule (like a drug or a dye) to a larger biomolecule, such as a peptide or protein, to create a multifunctional construct like an antibody-drug conjugate (ADC). nih.govnih.gov The selective deprotection of one of the ester groups on the aspartate derivative allows it to be attached to a growing peptide chain during solid-phase peptide synthesis (SPPS). google.com For example, the methyl ester can be hydrolyzed, and the resulting free carboxylic acid can be coupled to an amino group on a solid support or a peptide. The tert-butyl ester on the α-carbon remains to protect that position, or it can be removed at a later stage to allow N-terminal extension of the peptide. This allows the aspartate derivative to act as a versatile linker.

This strategy is particularly useful for attaching molecules to the side chain of a peptide. For instance, an arginine-glycine-aspartic acid (RGD) peptide sequence can be conjugated to other molecules using a protected aspartic acid linker to improve drug delivery to specific cells. researchgate.net The ability to selectively functionalize the side chain is critical for creating probes where a reporter group (e.g., a fluorophore) is positioned at a specific site without interfering with the peptide's primary biological activity.

The table below summarizes applications in this area.

ApplicationRole of Differentiated AspartateExample of UseReference
Peptide SynthesisOrthogonally protected building blockIncorporation into peptides via Fmoc-based SPPS google.com
Drug DeliveryLinker for conjugationAttaching RGD peptides to drug delivery systems researchgate.net
Chemical ProbesScaffold for reporter groupsBuilding S-adenosyl methionine (SAM) analogues as probes for methyltransferases nih.gov
Protein ModificationSite-specific labelingTargeting specific amino acids for chemical modification nih.gov

This table is interactive. Click on the headers to sort.

Computational and Spectroscopic Approaches in Aspartate Ester Research

Computational Chemistry for Mechanistic Elucidation (e.g., Density Functional Theory studies of reaction pathways)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and transformation of amino acid esters. While specific DFT studies focusing solely on 1-(1,1-dimethylethyl) 4-methyl aspartate are not extensively documented in publicly available literature, the principles and methodologies are widely applied to analogous systems, providing a framework for understanding its chemical behavior.

DFT calculations allow researchers to model reaction pathways at the molecular level, predicting transition states, reaction intermediates, and activation energies. For instance, DFT has been employed to investigate the base-catalyzed hydrolysis of various α-amino acid esters. nih.govgoogle.com These studies calculate the energy profiles of proposed mechanisms, helping to identify the most plausible reaction pathway. The calculations can simulate the coordination of the amino acid ester to a metal catalyst, the nucleophilic attack of a hydroxide (B78521) ion, and the subsequent bond-breaking and bond-forming steps. nih.gov By comparing the calculated energies of different potential intermediates and transition states, researchers can gain insights into factors that control the reaction rate and selectivity.

In the context of this compound, DFT could be used to:

Predict regioselectivity: Analyze why a particular reagent might preferentially attack one ester group (methyl vs. tert-butyl) over the other under specific conditions.

Investigate side reactions: Model the formation of byproducts, such as aspartimide, a common side reaction in peptide synthesis involving aspartate residues. nih.gov The steric hindrance provided by the tert-butyl group is thought to minimize this side reaction, a hypothesis that can be quantitatively assessed through computational modeling. nih.gov

Optimize reaction conditions: By understanding the energetic landscape of the reaction, conditions such as temperature, solvent, and catalyst can be computationally screened to favor the desired product formation and minimize energy consumption.

A typical DFT study involves optimizing the geometry of reactants, products, and all proposed intermediates and transition states. The data generated provides a detailed, step-by-step view of the reaction mechanism that is often difficult to obtain through experimental means alone.

Table 1: Application of DFT in Amino Acid Ester Research

Computational Approach Application in Aspartate Ester Research Key Insights Provided

| Density Functional Theory (DFT) | Elucidation of base-catalyzed hydrolysis mechanisms of α-amino acid esters. nih.govgoogle.com | - Identification of transition states and intermediates.

  • Calculation of activation energies.
  • Prediction of reaction kinetics and pathways. | | DFT with Solvation Models (e.g., CPCM) | Simulating reactions in solution to better mimic experimental conditions. google.com | - More accurate energy calculations by accounting for solvent effects.
  • Understanding the role of the solvent in stabilizing charged species. | | DFT in Coordination Chemistry | Studying the interaction of amino acid esters with metal complexes. sigmaaldrich.cn | - Determining the geometry of coordination.
  • Explaining the catalytic effect of metal ions on ester reactivity. |
  • Advanced Spectroscopic Techniques for Characterizing Reaction Intermediates and Products (e.g., NMR spectroscopy in mechanistic investigations)

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure, allowing for the unambiguous identification of the compound and its potential isomers or impurities.

    In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the tert-butyl group, the methyl ester group, the α-hydrogen, and the two β-hydrogens on the aspartate backbone. The tert-butyl group would appear as a sharp singlet, integrating to nine protons, due to the chemical equivalence of its methyl groups and the absence of adjacent protons for coupling. nih.govsigmaaldrich.com The methyl ester would also present as a singlet, integrating to three protons. The hydrogens on the chiral center and the adjacent CH₂ group would show more complex splitting patterns (e.g., doublets of doublets) due to diastereotopicity and spin-spin coupling.

    ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Key signals would include those for the carbonyl carbons of the two different ester groups, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the methyl ester, and the carbons of the aspartate backbone.

    Advanced NMR techniques are particularly powerful for mechanistic investigations:

    2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), which is crucial for assigning all signals correctly and confirming the structure of intermediates and final products.

    Methyl-TROSY Spectroscopy: In larger systems where an aspartate residue is incorporated, such as in peptides or proteins, methyl-transverse relaxation optimized spectroscopy (methyl-TROSY) can be used. This technique allows for the observation of signals from methyl groups even in very large molecules, providing insights into the local environment and dynamics. nist.gov

    Kinetic NMR Studies: By acquiring NMR spectra at different time points during a reaction, it is possible to monitor the disappearance of reactants and the appearance of products and intermediates, providing valuable kinetic data.

    The characteristic chemical shifts of the tert-butyl and methyl ester groups make NMR an excellent tool for confirming the successful synthesis of this compound and for detecting any potential transesterification or other side reactions.

    Table 2: Representative NMR Data for Aspartate Ester Moieties

    Nucleus Functional Group Typical Chemical Shift Range (ppm) Multiplicity Notes
    ¹H tert-Butyl (-(C(CH₃)₃)) 1.3 - 1.5 Singlet Highly shielded and distinct signal. nih.govsigmaaldrich.com
    ¹H Methyl Ester (-OCH₃) 3.6 - 3.8 Singlet Characteristic shift for methyl esters.
    ¹H α-CH ~3.8 - 4.2 Doublet or Multiplet Position and splitting depend on adjacent groups and solvent.
    ¹H β-CH₂ ~2.7 - 3.0 Multiplet Protons are diastereotopic, leading to complex splitting.
    ¹³C tert-Butyl (quaternary C) ~80 - 82 N/A
    ¹³C tert-Butyl (CH₃) ~28 N/A
    ¹³C Methyl Ester (-OCH₃) ~52 N/A
    ¹³C Ester Carbonyls (C=O) ~170 - 175 N/A Two distinct signals are expected for the two ester groups.

    Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

    Application of Advanced Analytical Methods for Monitoring Reaction Progress and Assessing Chemical Purity (e.g., GC-MS and LC-MS in synthetic contexts)

    The synthesis of fine chemicals like this compound requires rigorous monitoring to ensure the reaction has gone to completion and to assess the purity of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely used for these purposes.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is highly effective for separating and identifying volatile and thermally stable compounds. Amino acids and their esters are often not directly suitable for GC analysis due to their polarity and low volatility. Therefore, a derivatization step is typically required to convert the analyte into a more volatile form. sigmaaldrich.comcore.ac.uk A common method is silylation, for instance, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form TBDMS derivatives. sigmaaldrich.comchemicalbook.com

    Once derivatized, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum acts as a "fingerprint" for identification.

    In the synthesis of this compound, GC-MS can be used to:

    Monitor the disappearance of starting materials.

    Confirm the presence of the desired product by its characteristic retention time and mass spectrum.

    Detect and identify volatile impurities or byproducts. For example, a patent on polyaspartic acid esters mentions the use of gas chromatography to analyze the reaction mixture. hmdb.ca

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    LC-MS is particularly well-suited for analyzing less volatile, thermally labile, or highly polar compounds without the need for derivatization. chemspider.comnih.gov This makes it an ideal technique for analyzing amino acid esters directly from a reaction mixture.

    In LC-MS, the sample is dissolved in a suitable solvent and injected into a high-performance liquid chromatography (HPLC) system. The components are separated based on their interactions with the stationary phase of the column. The eluent from the HPLC column is then introduced into the mass spectrometer. Techniques like electrospray ionization (ESI) are commonly used to gently ionize the molecules as they enter the mass spectrometer, allowing for the analysis of intact molecules.

    LC-MS offers several advantages for monitoring aspartate ester synthesis:

    Direct Analysis: Minimal sample preparation is often required, allowing for rapid analysis of reaction aliquots. google.com

    High Sensitivity and Selectivity: LC-MS can detect compounds at very low concentrations and can distinguish between compounds with similar structures but different masses.

    Versatility: A wide range of column chemistries (e.g., reversed-phase, HILIC) can be employed to optimize the separation of reactants, products, and impurities. chemspider.com For instance, LC-MS has been used to separate and quantify D- and L-aspartic acid, demonstrating its power in chiral separations which can be relevant for ensuring enantiomeric purity.

    Table 3: Comparison of GC-MS and LC-MS for Aspartate Ester Analysis

    Technique Sample Preparation Analytes Key Advantages

    | GC-MS | Derivatization (e.g., silylation) usually required to increase volatility. sigmaaldrich.com | Volatile and thermally stable compounds. | - Excellent separation efficiency.

  • Provides detailed structural information from fragmentation patterns.
  • Well-established libraries for spectral matching. | | LC-MS | Often minimal (dissolution, dilution, filtration). google.com | Non-volatile, polar, and thermally labile compounds. | - No derivatization needed for polar analytes.
  • Gentle ionization techniques preserve the molecular ion.
  • Applicable to a broader range of compounds. |
  • Emerging Research Directions and Future Perspectives in Differentiated Aspartate Ester Chemistry

    Development of Novel Orthogonal Protecting Group Systems with Enhanced Efficiency

    The strategic use of orthogonal protecting groups is fundamental to modern peptide synthesis, allowing for the selective deprotection of specific functional groups without affecting others. In the context of aspartic acid derivatives, the primary challenge is the prevention of aspartimide formation, a notorious side reaction that can lead to a mixture of unwanted by-products and compromise the integrity of the final peptide. iris-biotech.deiris-biotech.depeptide.com This side reaction is particularly prevalent during Fmoc-based solid-phase peptide synthesis (SPPS) under basic conditions used for Fmoc group removal. iris-biotech.de

    The use of a tert-butyl group for the side-chain protection of aspartic acid is a common strategy to minimize aspartimide formation. nih.gov However, the efficiency of this approach is sequence-dependent. researchgate.net Research has shown that sterically bulkier ester groups on the β-carboxyl group can offer superior protection. iris-biotech.denih.gov This has led to the development of various trialkylcarbinol-based protecting groups that provide enhanced steric hindrance around the side-chain carboxyl group, thereby reducing the propensity for intramolecular cyclization. nih.gov

    In this context, 1-(1,1-Dimethylethyl) 4-methyl aspartate, with its α-tert-butyl ester and β-methyl ester, presents an alternative protecting group strategy. The orthogonality of this system relies on the differential lability of the two ester groups to various deprotection reagents. Generally, tert-butyl esters are cleaved under acidic conditions (e.g., with trifluoroacetic acid), while methyl esters are more robust but can be removed by saponification or other specific methods. organic-chemistry.org

    The development of novel orthogonal protecting group systems with enhanced efficiency is focused on several key areas:

    Minimizing Aspartimide Formation: The primary driver for new protecting groups for aspartic acid is the reduction of aspartimide-related side products. researchgate.netnih.gov Research into novel, sterically demanding protecting groups that are still readily cleavable under specific conditions is ongoing.

    Improving Orthogonality: The ideal protecting group pair should be completely stable under the conditions used to remove the other. Research is focused on identifying protecting groups with highly specific cleavage conditions to avoid any premature deprotection.

    Enhancing Solubility and Reactivity: The protecting groups can influence the solubility and reactivity of the amino acid building block. Future developments will likely focus on groups that enhance solubility in a wider range of solvents used in peptide synthesis, including greener alternatives.

    The table below summarizes the properties of common ester protecting groups for carboxylic acids, highlighting the principles of orthogonality.

    Protecting GroupCleavage ConditionsStability
    Methyl Ester Saponification (e.g., NaOH), strong acidStable to mild acid and base
    tert-Butyl Ester Acidolysis (e.g., TFA, HCl) organic-chemistry.orgStable to base and hydrogenolysis
    Benzyl (B1604629) Ester Hydrogenolysis (e.g., H₂, Pd/C)Stable to mild acid and base
    Allyl Ester Pd(0) catalysisStable to acid and base

    This table provides a general overview of the cleavage conditions and stability of common ester protecting groups.

    Future research in this area will likely involve the design of novel protecting groups with tailored electronic and steric properties to further enhance the efficiency and selectivity of peptide synthesis.

    Exploration of New Catalytic Asymmetric Functionalization Reactions for Aspartate Ester Derivatives

    The development of new methods for the synthesis of non-natural amino acids is a significant area of research, as these compounds are valuable building blocks for peptidomimetics and other bioactive molecules. Differentiated aspartate esters like this compound are attractive starting materials for the synthesis of substituted aspartic acid derivatives due to the potential for stereoselective functionalization at the α- and β-positions.

    Current research in this area is focused on the development of novel catalytic asymmetric reactions that can introduce new stereocenters with high levels of control. The presence of the ester groups allows for the generation of enolates, which can then react with various electrophiles. peptide.com

    Key areas of exploration include:

    Catalytic Asymmetric Alkylation: The development of chiral catalysts that can direct the enantioselective alkylation of aspartate ester enolates is a major goal. This would allow for the synthesis of a wide range of β-substituted aspartic acid derivatives with high stereopurity.

    Asymmetric Mannich and Michael Reactions: The addition of aspartate ester enolates to imines (Mannich reaction) or α,β-unsaturated compounds (Michael reaction) in a stereocontrolled manner is another promising avenue. peptide.com These reactions can be catalyzed by chiral organocatalysts or metal complexes.

    Development of Novel Chiral Catalysts: The design and synthesis of new chiral ligands and catalysts that are specifically tailored for the asymmetric functionalization of aspartate ester derivatives is an active area of research. These catalysts need to be highly efficient and selective to be practical for synthetic applications.

    The table below illustrates some of the catalytic asymmetric reactions that could be applied to aspartate ester derivatives.

    Reaction TypeElectrophilePotential Product
    Alkylation Alkyl halideβ-Alkyl aspartate derivative
    Mannich Reaction Imineβ-Amino acid derivative
    Michael Addition α,β-Unsaturated carbonylγ-Substituted aspartate derivative
    Aldol Reaction Aldehyde/Ketoneβ-Hydroxy aspartate derivative

    This table showcases potential asymmetric functionalization reactions for aspartate ester derivatives.

    The ability to perform these reactions with high stereocontrol would significantly expand the toolbox of synthetic chemists and provide access to a diverse range of novel amino acid building blocks.

    Advancements in Flow Chemistry and Automated Synthetic Platforms for Aspartate Building Blocks

    The synthesis of peptides and their derivatives is increasingly benefiting from the adoption of flow chemistry and automated synthetic platforms. acs.org These technologies offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for higher throughput and reproducibility.

    For the synthesis and manipulation of aspartate building blocks like this compound, flow chemistry offers several potential benefits:

    Precise Control over Reaction Parameters: Flow reactors allow for precise control over temperature, pressure, and reaction time, which can be critical for minimizing side reactions such as aspartimide formation.

    Improved Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors leads to efficient mixing and heat transfer, which can improve reaction rates and yields.

    Enhanced Safety: Flow systems typically use smaller volumes of reagents at any given time, which can improve the safety profile of hazardous reactions.

    Automation and High-Throughput Synthesis: Flow chemistry is well-suited for automation, enabling the rapid synthesis of libraries of compounds for screening and optimization. Automated solid-phase peptide synthesizers are now commonplace and continue to be refined for greater efficiency and capability. acs.orgcsic.es

    The table below compares key features of batch versus flow chemistry for peptide synthesis.

    FeatureBatch SynthesisFlow Chemistry
    Reaction Control Less precise, potential for temperature and concentration gradientsPrecise control over temperature, pressure, and residence time
    Mixing Can be inefficient, especially on a large scaleHighly efficient due to high surface-area-to-volume ratio
    Safety Larger volumes of reagents, potential for thermal runawaySmaller reaction volumes, improved heat dissipation
    Scalability Can be challenging, often requires re-optimizationMore straightforward "scaling out" by running multiple reactors in parallel
    Automation Possible, but can be complexReadily automated for high-throughput synthesis

    This table highlights the comparative advantages of flow chemistry in the context of peptide synthesis.

    Future research in this area will likely focus on the development of integrated flow platforms that can perform multistep syntheses of complex peptides incorporating aspartate and other challenging amino acids, with real-time monitoring and optimization.

    Sustainable and Green Chemistry Methodologies in Aspartate Ester Synthesis

    The principles of green chemistry are increasingly being applied to all areas of chemical synthesis, including the production of amino acids and peptides. The goal is to develop more environmentally friendly processes that reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

    For the synthesis and use of aspartate esters like this compound, there are several opportunities to incorporate green chemistry principles:

    Use of Greener Solvents: Traditional peptide synthesis often relies on hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Research is actively exploring the use of more benign alternatives, such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ionic liquids. nih.gov

    Development of Sustainable Protecting Groups: The ideal protecting group should be derived from renewable resources and be removable under mild, environmentally friendly conditions. Research into bio-based protecting groups and enzymatic deprotection methods is a promising area.

    Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of aspartate esters can offer several advantages, including high selectivity, mild reaction conditions, and reduced waste. For example, lipases and esterases can be used for the selective cleavage of ester protecting groups.

    Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

    The table below lists some of the key principles of green chemistry and their potential application in aspartate ester synthesis.

    Green Chemistry PrincipleApplication in Aspartate Ester Synthesis
    Prevention of Waste Designing synthetic routes with high atom economy and minimizing the use of protecting groups.
    Safer Solvents and Auxiliaries Replacing hazardous solvents like DMF with greener alternatives such as 2-MeTHF or water. nih.gov
    Design for Energy Efficiency Developing reactions that can be performed at ambient temperature and pressure.
    Use of Renewable Feedstocks Utilizing starting materials derived from biomass for the synthesis of amino acids and protecting groups.
    Catalysis Employing catalytic reagents (including enzymes) in place of stoichiometric reagents to reduce waste.

    This table illustrates the application of green chemistry principles to the synthesis of aspartate esters.

    The integration of sustainable practices into the synthesis and application of differentiated aspartate esters is not only environmentally responsible but also has the potential to lead to more efficient and cost-effective processes.

    Q & A

    Q. What experimental methods are recommended for synthesizing 1-(1,1-Dimethylethyl) 4-methyl aspartate with high purity?

    Synthesis requires meticulous optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, tert-butyl ester protection groups are sensitive to acidic conditions, necessitating pH-controlled environments during deprotection steps . Analytical techniques like HPLC (using sodium 1-octanesulfonate buffer, pH 4.6, and methanol in a 35:65 ratio) can validate purity by resolving tert-butyl and methyl ester derivatives . Batch-to-batch consistency should be monitored via mass spectrometry (MS) and peptide content analysis to minimize impurities affecting downstream assays .

    Q. How can researchers characterize the stability of this compound under varying storage conditions?

    Stability studies should include accelerated degradation tests under stress conditions (e.g., elevated temperature, humidity, or UV exposure). Use FT-IR and 1H NMR to track ester group hydrolysis or tert-butyl group degradation . For example, unexpected shifts in carbonyl peaks (~1700 cm⁻¹) in FT-IR may indicate ester bond cleavage. Store the compound in anhydrous, inert atmospheres to preserve ester functionality, as moisture accelerates hydrolysis .

    Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

    Reverse-phase HPLC with UV detection (e.g., 210 nm) is optimal for separating the compound from biological or synthetic byproducts. Mobile phases combining ion-pairing agents (e.g., sodium 1-octanesulfonate) and organic modifiers (methanol) enhance resolution of polar derivatives . For trace analysis, LC-MS/MS provides higher sensitivity, particularly when monitoring fragmentation patterns like m/z 189.21 (molecular ion) .

    Advanced Research Questions

    Q. How should researchers design experiments to investigate the compound’s interactions with biological surfaces or receptors?

    Use surface plasmon resonance (SPR) or microspectroscopic imaging to study adsorption kinetics on lipid bilayers or protein receptors. For example, SPR can quantify binding affinity (KD) by monitoring refractive index changes during molecular interactions . Computational docking simulations (e.g., AutoDock Vina) may predict binding sites, but validate results with competitive inhibition assays to resolve false positives from steric hindrance .

    Q. How can contradictions between in vitro and in vivo efficacy data be systematically addressed?

    First, verify assay conditions: in vitro systems may lack metabolic enzymes (e.g., esterases) that hydrolyze the compound in vivo. Use liver microsome assays to simulate metabolism . Second, assess bioavailability via pharmacokinetic studies (e.g., Cmax, AUC) to confirm adequate tissue penetration. If discrepancies persist, employ isotopic labeling (e.g., 14C-tagged compound) to track distribution and metabolite formation .

    Q. What strategies mitigate batch-to-batch variability in bioactivity studies involving this compound?

    Request advanced quality control (QC) protocols from synthesis providers, including peptide content analysis and residual solvent quantification. For cell-based assays, pre-test each batch with a standardized positive control (e.g., a known agonist/antagonist) to normalize activity measurements. If TFA removal (<1%) is critical for cytotoxicity assays, specify ion-pairing agent elimination during synthesis .

    Q. How should researchers interpret conflicting spectral data (e.g., NMR, IR) during structural validation?

    Reconcile contradictions by cross-referencing multiple techniques. For example, unexpected 1H NMR splitting patterns may arise from diastereomer formation during synthesis; confirm stereochemistry via chiral HPLC or X-ray crystallography . If FT-IR bands suggest unexpected functional groups, use high-resolution MS to rule out isobaric impurities .

    Methodological Notes

    • Experimental Reproducibility : Document all synthesis and analytical parameters (e.g., mobile phase ratios, detector settings) to enable replication .
    • Data Interpretation : Use statistical tools (e.g., ANOVA for batch comparisons) and software like MestReNova for spectral analysis .
    • Safety Protocols : Follow tert-butyl ester handling guidelines (e.g., avoid inhalation, use fume hoods) as per material safety data sheets .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.